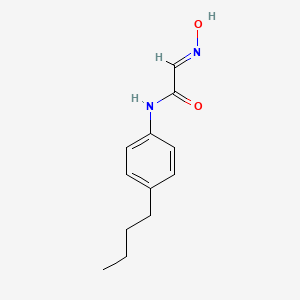

(2E)-N-(4-丁基苯基)-2-(羟亚氨基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals known for their varied applications in medicinal chemistry and materials science due to their unique structural features and chemical reactivity. These compounds typically feature an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom, also possessing additional substituents that can significantly alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of acetamide derivatives, including those related to "(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide," often involves acylation reactions, where an acyl group is introduced to an amine. For example, N-benzyl-2-cyano-2-(hydroxyimino)acetamide synthesis exhibits the potential complexity and specificity of synthesizing substituted acetamides, involving key steps like acylation, reduction, and sometimes specific rearrangements to achieve the desired product (Darling & Chen, 1978).

科学研究应用

化学选择性合成

作为抗疟疾药物中间体的 N-(2-羟基苯基)乙酰胺的化学选择性合成涉及 2-氨基苯酚的氨基单乙酰化。该工艺利用固定化脂肪酶作为催化剂,并研究了各种酰基供体,其中乙酸乙烯酯由于其在反应中的不可逆性而成为最有效的催化剂。该研究探索了搅拌速度、溶剂、催化剂负载、摩尔比和温度等不同参数,以优化工艺。该反应遵循具有三元复合物模型的动力学控制合成,表明基于 Lineweaver-Burk 图的乙酸乙烯酯抑制 (Magadum 和 Yadav,2018).

除草剂中的代谢途径

对大鼠和人类肝微粒体中氯乙酰胺除草剂代谢的研究揭示了其致癌途径的重要见解。该研究考察了乙草胺和异丙甲草胺等化合物代谢转化为特定中间体的过程,突出了细胞色素 P450 同工型在此过程中的作用。这种理解有助于评估与这些除草剂相关的风险并开发更安全的替代品 (Coleman 等人,2000).

抗氧化性能

新型 N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物的合成及其抗氧化活性的评估提出了一个有希望的研究领域。这些化合物表现出相当大的抗氧化活性,与标准品相当,某些衍生物在低浓度下表现出显着的活性。这表明在开发新的抗氧化剂方面具有潜在的应用 (Gopi 和 Dhanaraju,2020).

未来方向

属性

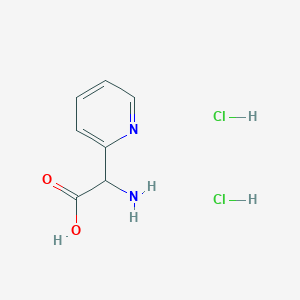

IUPAC Name |

(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMHNPKUEJCKLX-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。